molecular formula C21H19N5O2 B15000193 N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B15000193
M. Wt: 373.4 g/mol
InChI Key: HIZXSHQBICVRCY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl and phenyl substituents, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Cyclization to form the triazine ring: The pyrazole intermediate undergoes cyclization with a suitable nitrile or amidine to form the triazine ring.

    Introduction of substituents: The desired substituents, such as the methoxyphenyl, dimethyl, and phenyl groups, are introduced through various substitution reactions.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.

    Modulating receptors: The compound may interact with cellular receptors, altering their signaling pathways.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting their replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
  • N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-sulfonamide
  • N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-thioamide

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and bioavailability, while the carboxamide group contributes to its stability and reactivity.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H19N5O2/c1-13-18(15-7-5-4-6-8-15)20-24-23-19(14(2)26(20)25-13)21(27)22-16-9-11-17(28-3)12-10-16/h4-12H,1-3H3,(H,22,27)

InChI Key

HIZXSHQBICVRCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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